molecular formula C18H20O3 B2930536 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 1421452-11-0

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B2930536
CAS No.: 1421452-11-0
M. Wt: 284.355
InChI Key: WIHFBIHMWDXSJI-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a dihydroxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 2,4-dihydroxyacetophenone.

    Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of catalysts can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenol
  • 2,4-dihydroxyacetophenone
  • 4-tert-butylbenzaldehyde

Comparison

Compared to similar compounds, 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both tert-butyl and dihydroxyphenyl groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wider range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)13-6-4-12(5-7-13)10-16(20)15-9-8-14(19)11-17(15)21/h4-9,11,19,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHFBIHMWDXSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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